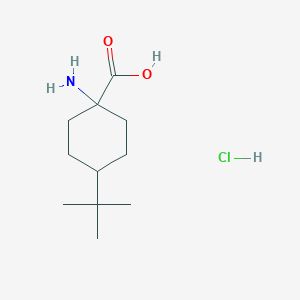

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride

Beschreibung

Historical Context and Discovery

The development of this compound emerged from the broader historical investigation of alicyclic β-amino acids, which began gaining scientific attention in the latter half of the 20th century. The discovery and characterization of alicyclic β-amino acids represented a significant departure from traditional α-amino acid research, as these compounds possess unique structural features where the amino and carboxylic acid functionalities are separated by two carbon atoms rather than one. The systematic exploration of cyclohexane-based amino acid derivatives was driven by the recognition that such constrained systems could provide valuable scaffolds for pharmaceutical applications.

Research into trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which includes the tert-butyl substituted variant, was significantly advanced through patent literature and pharmaceutical development programs. A notable patent filed in 2017 described comprehensive methods for producing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with trans ratios exceeding 75 percent, demonstrating the industrial importance of these compounds. This patent work highlighted the utility of these derivatives as intermediates in the synthesis of optically active compounds and their specific applications in preparing Janus kinase inhibitors.

The synthesis methodologies for 1-amino-4-tert-butylcyclohexane-1-carboxylic acid and related compounds have evolved through multiple research contributions. Early synthetic approaches involved multi-step organic reactions requiring specific conditions including organic solvents, controlled temperatures, and various catalysts to achieve the desired transformations. The development of efficient synthetic routes has been crucial for making these compounds accessible for research applications, as evidenced by their commercial availability through multiple chemical suppliers.

The historical development of this compound class was also influenced by the recognition of their potential biological activities. Alicyclic β-amino acids demonstrated remarkable biological effects, with particular attention focused on their antifungal properties and their ability to inhibit protein synthesis through dual mechanisms of action. This biological activity provided additional impetus for the synthetic development and characterization of specific derivatives like the tert-butyl substituted variant.

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for complex organic molecules. The compound name precisely describes the structural arrangement where the cyclohexane ring serves as the core framework, with an amino group and carboxylic acid group both attached to carbon 1, and a tert-butyl group attached to carbon 4.

The molecular formula of the hydrochloride salt is C₁₁H₂₂ClNO₂, with a molecular weight of 235.75 grams per mole. The free base form of the compound has the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 grams per mole. The addition of the hydrochloride component enhances the compound's solubility and stability in aqueous solutions, making it more suitable for various applications.

The Chemical Abstracts Service registry number for the hydrochloride salt is 1193389-72-8, providing a unique identifier for this specific compound. The free base form carries the Chemical Abstracts Service number 18672-76-9. Additional identification codes include the Molecular Design Limited number MFCD12197008 for the hydrochloride salt.

The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as CC(C)(C)C1CCC(CC1)(C(=O)O)N for the free base, with the hydrochloride salt represented as CC(C)(C)C1CCC(CC1)(C(=O)O)N.Cl. The International Chemical Identifier for the free base is InChI=1S/C11H21NO2/c1-10(2,3)8-4-6-11(12,7-5-8)9(13)14/h8H,4-7,12H2,1-3H3,(H,13,14), while the hydrochloride salt has the identifier InChI=1S/C11H21NO2.ClH/c1-10(2,3)8-4-6-11(12,7-5-8)9(13)14;/h8H,4-7,12H2,1-3H3,(H,13,14);1H.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₂₁NO₂ | C₁₁H₂₂ClNO₂ |

| Molecular Weight | 199.29 g/mol | 235.75 g/mol |

| CAS Number | 18672-76-9 | 1193389-72-8 |

| MDL Number | - | MFCD12197008 |

Position in Alicyclic β-Amino Acid Classification

This compound occupies a significant position within the broader classification of alicyclic β-amino acids, representing a sophisticated example of constrained amino acid architecture. Alicyclic β-amino acids are characterized by the presence of both amino and carboxylic acid functionalities vicinally attached to an aliphatic ring system, creating unique structural constraints that distinguish them from their linear counterparts.

The compound belongs specifically to the six-membered ring category of alicyclic β-amino acids, which have demonstrated particularly notable biological activities. Research has established that five-membered and six-membered β-amino acids exhibit unique antifungal activity, positioning this compound within a pharmacologically relevant class of molecules. The cyclohexane ring system provides conformational rigidity that can influence biological activity and molecular recognition properties.

Within the classification scheme of β-amino acids, this compound represents a highly substituted variant where the cyclohexane ring bears multiple functional groups. The presence of both the amino and carboxylic acid groups at the same carbon position (carbon 1) creates a quaternary carbon center, which is relatively uncommon in natural amino acids but provides unique structural properties. The tert-butyl substitution at the 4-position further enhances the steric bulk and hydrophobic character of the molecule.

The compound can be categorized as a constrained α,α-disubstituted amino acid derivative, similar to other cyclohexane-based amino acids that have been studied for their ability to induce specific conformational preferences in peptide structures. Research on related polyhydroxylated cyclohexane β-amino acids has demonstrated that such substituted cyclohexane rings can be incorporated into peptide chains while maintaining stable secondary structures, suggesting potential applications in peptide design and foldamer chemistry.

Comparative analysis with other alicyclic β-amino acids reveals that the tert-butyl substitution pattern provides distinct characteristics. Unlike simpler cyclohexane amino acids, the bulky tert-butyl group introduces significant steric considerations that can influence both chemical reactivity and biological activity. This substitution pattern is particularly relevant in medicinal chemistry applications where steric bulk can be used to modulate molecular interactions with biological targets.

| Ring Size | Examples | Primary Biological Activity |

|---|---|---|

| 3-membered | 2-Aminocyclopropane-1-carboxylic acid | Generally toxic |

| 4-membered | 2-Aminocyclobutane-1-carboxylic acid | Generally toxic |

| 5-membered | Cispentacin | Antifungal activity |

| 6-membered | 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid | Potential antifungal activity |

| 7-membered | Various derivatives | Neurological applications |

The positioning of this compound within the alicyclic β-amino acid family reflects both its structural complexity and potential utility. The compound represents an advanced example of synthetic amino acid design, incorporating multiple strategic modifications to the basic cyclohexane amino acid framework. This sophisticated structure positions it as a valuable building block for medicinal chemistry applications and as a tool for investigating structure-activity relationships within the broader class of constrained amino acid derivatives.

Eigenschaften

IUPAC Name |

1-amino-4-tert-butylcyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-10(2,3)8-4-6-11(12,7-5-8)9(13)14;/h8H,4-7,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSIHGMVBVDEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-72-8 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino-4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Direct Amination Approach

One commonly employed method for synthesizing 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride is the direct amination of the corresponding cyclohexane carboxylic acid derivative. This method involves:

- Starting from 4-tert-butylcyclohexanone or a related precursor.

- Introducing the amino group at the 1-position through amination reactions, often using ammonia or amine sources under catalytic conditions.

- The carboxylic acid group is either present initially or introduced via oxidation or carboxylation steps.

- The final product is converted to its hydrochloride salt by treatment with hydrochloric acid to enhance aqueous solubility and stability.

This method is straightforward but requires precise control over regioselectivity to ensure substitution occurs at the correct positions on the cyclohexane ring.

Strecker or Bucherer-Lieb Synthesis Routes

Research literature, especially from studies on amino acid analogs built on cyclic structures such as cyclohexane or piperidine rings, suggests that Strecker synthesis or Bucherer-Lieb reactions can be adapted for this compound. These involve:

- Formation of precursor ketones such as 4-tert-butylcyclohexanone.

- Conversion of the ketone to an aminonitrile intermediate via Strecker reaction (reaction with ammonia and cyanide sources).

- Hydrolysis of the nitrile group to the carboxylic acid.

- Subsequent isolation of the amino acid as the hydrochloride salt.

This multi-step approach allows for the introduction of the amino and carboxyl groups with good control over stereochemistry and functional group placement.

Use of Tosylate Derivatives for Amination

A more detailed synthetic strategy involves the preparation of tosylate derivatives as intermediates to facilitate nucleophilic substitution. For example:

- Conversion of 4-aminocyclohexanone or 4-hydroxycyclohexanone derivatives into their p-toluenesulfonate (tosylate) salts.

- These activated intermediates undergo nucleophilic substitution with amine nucleophiles to introduce the amino group at the desired position.

- Subsequent functional group transformations yield the target amino acid.

- This method benefits from the enhanced leaving group ability of the tosylate, improving reaction efficiency and selectivity.

Catalytic and Solvent Conditions

Across these methods, the reactions are typically conducted under controlled conditions:

- Use of organic solvents such as benzene or other inert solvents to dissolve reactants.

- Catalysts or acid/base additives to promote amination and substitution reactions.

- Temperature control to optimize yield and minimize side reactions.

- Purification steps including crystallization of the hydrochloride salt to ensure product purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Direct Amination | Amination of 4-tert-butylcyclohexanone; acid introduction; salt formation | Simplicity; fewer steps | Regioselectivity control |

| Strecker/Bucherer-Lieb Route | Ketone → aminonitrile → hydrolysis to acid | Good stereochemical control | Multi-step; requires cyanide handling |

| Tosylate Intermediate Route | Formation of tosylate → nucleophilic substitution → functionalization | Enhanced reactivity; selectivity | Requires preparation of tosylates |

| Catalytic Conditions | Use of catalysts and solvents to optimize reactions | Improved yields and purity | Need for precise reaction control |

Detailed Research Insights

- The amino acid analogs built on cyclohexane rings with bulky substituents such as tert-butyl groups have been synthesized to study their transport and metabolic properties, indicating that the cyclic structure helps resist metabolic degradation and influences transport through cationic amino acid systems.

- The introduction of amino and carboxyl groups on cyclohexane rings is often achieved by first preparing stable intermediates such as tosylates or aminonitriles, which can be converted efficiently to the target amino acid hydrochlorides.

- The hydrochloride form of the amino acid enhances solubility and stability, which is critical for both synthetic handling and biological applications.

- Research emphasizes the importance of spatial arrangement of substituents on the cyclohexane ring to mimic natural amino acids and achieve desired biological activity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable in further chemical synthesis and research applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 235.75 g/mol

- IUPAC Name : 1-amino-4-(tert-butyl)cyclohexane-1-carboxylic acid hydrochloride

- Appearance : White powder

The compound features an amino group, a tert-butyl group, and a carboxylic acid functional group, contributing to its reactivity and potential biological interactions.

Chemistry

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. It is used in:

- Synthesis of Complex Molecules : The compound can be utilized as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its reactive functional groups allow for multiple chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

Research indicates that 4-BCCA may interact with biological molecules, acting as an inhibitor or activator of specific enzymes or receptors. Key areas of study include:

- Enzyme Modulation : Investigations have shown that this compound may influence neurotransmitter pathways, suggesting potential applications in treating neurological disorders such as epilepsy and depression .

- Neuroprotective Effects : In vitro studies indicate that 4-BCCA may reduce neuronal damage following ischemic events, making it a candidate for neuroprotective therapies .

Medicine

Ongoing research aims to explore the therapeutic properties of 4-BCCA:

- Antiepileptic Drug Development : The compound has been studied for its potential as a new antiepileptic drug (AED), showing promise in inhibiting AMPA receptors involved in seizure activity .

- Therapeutic Applications : As a precursor for drug development, it is being investigated for various therapeutic uses due to its unique mechanism of action and biological activity.

Case Study 1: Antiepileptic Properties

A study published in Nature examined the effects of 4-BCCA on AMPA receptor inhibition. Results indicated that it acts as a low-affinity inhibitor, potentially offering a new avenue for AED development without the teratogenic effects associated with existing treatments like valproate .

Case Study 2: Neuroprotection

Research conducted on ischemic neuronal injury demonstrated that treatment with 4-BCCA resulted in reduced cell death and improved cognitive function in animal models. This suggests its potential role in therapies for neurodegenerative diseases .

Wirkmechanismus

The mechanism by which 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity and influencing biological processes. The molecular targets and pathways involved are determined by the compound's structure and functional groups, which dictate its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The tert-butyl group in the target compound increases steric bulk, reducing crystallinity (lower mp inferred) compared to unsubstituted analogs like 1-Amino-1-cyclohexanecarboxylic acid.

- The hydrochloride salt enhances water solubility, a critical advantage over non-salt forms (e.g., 1-Amino-4-butylcyclohexane) .

- ACBC’s cyclobutane ring confers distinct conformational strain, enabling tumor-specific uptake, whereas the target compound’s cyclohexane framework may favor metabolic stability .

2.2. Functional and Pharmacological Comparisons

- Enzyme Inhibition Potential: Hydrochloride salts of cyclohexane derivatives, such as Raloxifene hydrochloride (), exhibit protease inhibitory activity. The target compound’s amino-carboxylic acid group may similarly interact with enzyme active sites, though specific data are lacking .

- However, the tert-butyl group may prolong half-life via increased lipophilicity .

- Acid Stability : Nicardipine hydrochloride () demonstrates stability under acidic conditions, a property likely critical for the target compound’s oral bioavailability if used therapeutically .

Biologische Aktivität

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride (also known as 1-Amino-4-tert-butylcyclohexanecarboxylic acid hydrochloride) is a compound with notable potential in various biological applications. Its unique structure, characterized by an amino group, a tert-butyl group, and a carboxylic acid functional group, contributes to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H22ClNO2

- Molecular Weight : 235.75 g/mol

- CAS Number : 51327-00-5

The presence of the carboxylic acid group significantly influences the compound's reactivity and interaction with biological systems.

Research indicates that this compound may interact with specific enzymes and receptors within biological pathways. Its mechanism of action is believed to involve:

- Enzyme Inhibition/Activation : The compound may serve as an inhibitor or activator for various enzymes, influencing metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and affecting cellular responses.

In Vitro Studies

A range of studies have explored the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of cell membrane integrity.

- Cytotoxicity : Research has indicated potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics. The compound's ability to induce apoptosis in these cells has been observed.

- Neuroprotective Effects : Some studies have reported neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of this compound, researchers administered varying doses to mice implanted with human tumor cells. Results showed a significant reduction in tumor size compared to control groups, suggesting effective inhibition of tumor growth.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. The study found that administration improved cognitive function and reduced neuroinflammation markers, highlighting its potential role in neurodegenerative disease management.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride, and how can purity be ensured?

- Methodology : Synthesis typically involves introducing the tert-butyl group via alkylation or Friedel-Crafts reactions, followed by carboxylation and amination. The hydrochloride salt is formed by treating the free base with HCl.

- Purity Control : Use recrystallization (e.g., ethanol/water mixtures) and confirm purity via HPLC (≥95%) or elemental analysis (C, H, N, Cl). For structural validation, employ H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to maintain stability?

- Handling : Wear PPE (gloves, lab coat, goggles) due to potential irritancy. Avoid inhalation and direct contact, as hydrochloride salts can generate acidic aerosols .

- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent hygroscopic degradation. Stability studies suggest a shelf life of ≥12 months under these conditions .

Q. What solvents are compatible with this compound for experimental use?

- Solubility : The hydrochloride form enhances water solubility. For organic phases, use DMSO, methanol, or DCM. Avoid nonpolar solvents (e.g., hexane) due to limited solubility. Pre-saturate solutions with N to prevent oxidation .

Advanced Research Questions

Q. How can stereochemical configurations of the cyclohexane ring and substituents be resolved?

- Techniques : Use X-ray crystallography for absolute configuration determination. Alternatively, apply chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric detection. Computational modeling (DFT or MD simulations) can predict preferred conformers .

Q. What strategies address contradictory data in biological activity studies (e.g., receptor binding vs. enzyme inhibition)?

- Approach :

Validate compound identity and purity (e.g., LC-MS to rule out impurities >0.5%).

Perform dose-response assays across multiple cell lines or enzymatic systems.

Use competitive binding assays (e.g., SPR or ITC) to quantify affinity constants (K) and compare with literature .

Q. How can computational modeling optimize this compound’s interaction with biological targets?

- Workflow :

Generate 3D conformers using software like Schrödinger Maestro.

Dock into target proteins (e.g., GABA receptors) using Glide or AutoDock.

Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What experimental designs improve yield in multi-step syntheses?

- Optimization :

- Step 1 (tert-butyl introduction) : Use BF·EtO as a Lewis catalyst (70–80% yield).

- Step 2 (carboxylation) : Optimize pH (8.5–9.0) and CO pressure (2–3 atm).

- Final salt formation : Titrate HCl slowly in anhydrous ether to avoid clumping .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.